![molecular formula C9H8Cl2O2 B1469425 Methyl 2-(3,5-dichlorophenyl)acetate CAS No. 55954-24-0](/img/structure/B1469425.png)
Methyl 2-(3,5-dichlorophenyl)acetate
Overview
Description
Methyl 2-(3,5-dichlorophenyl)acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,5-dichlorophenyl)acetate can be synthesized through the esterification of 3,5-dichlorophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,5-Dichlorophenylacetic acid.
Reduction: 3,5-Dichlorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,5-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3,5-dichlorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(2,4-dichlorophenyl)acetate
- Methyl 2-(3-chlorophenyl)acetate
Uniqueness
Methyl 2-(3,5-dichlorophenyl)acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This distinct structure can lead to different properties and applications compared to its analogs.
Biological Activity
Methyl 2-(3,5-dichlorophenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8Cl2O2
- Molecular Weight : 219.07 g/mol
- Appearance : Colorless to pale yellow liquid or crystalline solid
- Functional Groups : Contains a dichlorophenyl group and an acetate moiety
The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring significantly influences the compound's reactivity and biological interactions, enhancing its electrophilic character in various biochemical contexts.
This compound is believed to interact with specific enzymes or receptors in biological systems. The exact pathways can vary based on its application, but it is hypothesized that the compound may alter enzyme activity or receptor function, leading to various physiological effects.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The dichlorophenyl group may enhance this activity by increasing membrane permeability or inhibiting essential metabolic pathways .
- Cytotoxic Effects : In vitro studies indicate that derivatives of this compound exhibit cytotoxic properties against cancer cell lines, suggesting potential applications in oncology .
- Pharmacokinetics : The compound is predicted to have high gastrointestinal absorption and blood-brain barrier (BBB) permeability, indicating its potential for central nervous system (CNS) applications.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
Compound Name | Chlorine Substitution | Biological Activity |
---|---|---|
Methyl 2-(3-chlorophenyl)acetate | Single chlorine | Less potent in biological assays |
Methyl 2-(4-chlorophenyl)acetate | Para substitution | Different pharmacological profiles |
Methyl 2-(3,4-dichlorophenyl)acetate | Dual substitutions | Enhanced reactivity and potential activity |
This compound stands out due to its dual chlorine substitutions, which may enhance its reactivity compared to analogs lacking these features.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against resistant strains of bacteria. The study highlighted the importance of the dichlorophenyl group in enhancing efficacy against Staphylococcus aureus strains resistant to vancomycin .
- Cytotoxicity Assays : In a series of cytotoxicity assays using human lung cancer cell lines (A549), derivatives showed varying degrees of inhibition. Compounds with larger substituents at the 3 and 5 positions were less potent compared to those with smaller groups, indicating structure-activity relationships that warrant further investigation .
- Pharmacokinetic Evaluation : An evaluation of the pharmacokinetic properties indicated that this compound has favorable absorption characteristics and moderate brain permeability, suggesting its potential for CNS-targeted therapies.
Properties
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZUSKNUTWXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243847 | |
Record name | Benzeneacetic acid, 3,5-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55954-24-0 | |
Record name | Benzeneacetic acid, 3,5-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55954-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,5-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.